Cas no 1638255-76-1 (1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester)

1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester structure
1638255-76-1 structure
商品名:1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester
CAS番号:1638255-76-1
MF:C16H23NO3
メガワット:277.358724832535
CID:4611958

1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester
    • インチ: 1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-8-13(11-17)12-6-5-7-14(10-12)19-4/h5-7,10,13H,8-9,11H2,1-4H3
    • InChIKey: UHOPCZAWPLHJOJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2=CC=CC(OC)=C2)C1

1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM507440-1g
tert-Butyl3-(3-methoxyphenyl)pyrrolidine-1-carboxylate
1638255-76-1 97%
1g
$368 2023-01-01

1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester 関連文献

1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl esterに関する追加情報

Recent Advances in the Study of 1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester (CAS: 1638255-76-1)

The compound 1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester (CAS: 1638255-76-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine backbone and methoxyphenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.

One of the key areas of research has been the optimization of synthetic routes for 1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further pharmacological testing and potential commercialization. The study also highlighted the compound's stability under various conditions, which is a positive indicator for its development as a pharmaceutical agent.

In terms of pharmacological activity, preliminary in vitro studies have demonstrated that 1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester exhibits notable binding affinity for certain G-protein-coupled receptors (GPCRs). These receptors are often targeted in the treatment of neurological disorders, suggesting potential applications in conditions such as Parkinson's disease and schizophrenia. However, further in vivo studies are required to confirm these findings and assess the compound's efficacy and safety profile.

Another intriguing aspect of this compound is its potential role in cancer therapy. A recent preprint (2024) from a research group at the University of California explored its interaction with specific oncogenic pathways. The results indicated that the compound could inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. While these findings are preliminary, they open new avenues for research into its mechanism of action and potential as an anticancer agent.

Despite these promising developments, challenges remain. The pharmacokinetic properties of 1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester, such as its bioavailability and metabolic stability, are not yet fully understood. Ongoing studies are employing advanced techniques like LC-MS/MS to elucidate these aspects. Additionally, toxicological assessments are necessary to ensure the compound's safety before progressing to clinical trials.

In conclusion, 1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester (CAS: 1638255-76-1) represents a promising candidate for further pharmaceutical development. Its diverse potential applications, from neurological disorders to cancer therapy, underscore the importance of continued research. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacological profile, and conducting rigorous preclinical testing to pave the way for clinical evaluation.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd